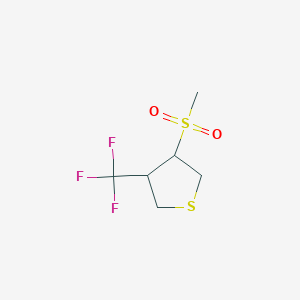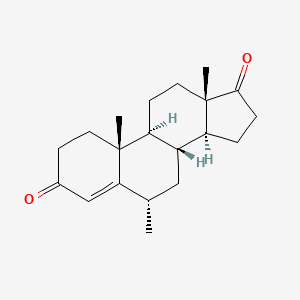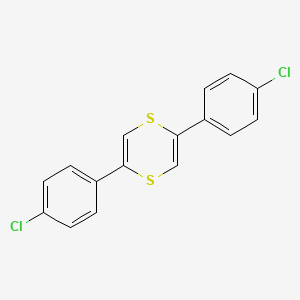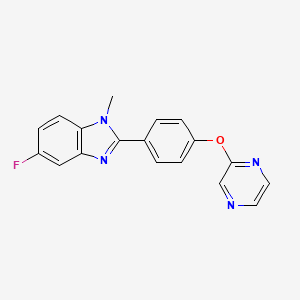
5-bromo-3-(bromométhyl)furan-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 23268-21-5 . It has a molecular weight of 297.93 . This compound holds immense potential for scientific research. Its versatile nature allows for various applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The Inchi Code for “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is 1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” are not available, it’s worth noting that similar compounds, such as pinacol boronic esters, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” has a melting point of 66-67°C .Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is not fully understood. However, it has been proposed that Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network. Additionally, Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is its potential as a chemotherapeutic agent. It has been found to have antitumor activity against various cancer cell lines and could be developed into a new cancer treatment. However, the limitations of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate include its low solubility in water, which makes it challenging to administer orally. Additionally, the toxicity of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has not been fully evaluated, and further research is needed to determine its safety.
Orientations Futures
There are several future directions for research on Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate. One direction is to investigate its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy in animal models and its safety profile. Another direction is to explore its antimicrobial activity and potential use as an antibacterial agent. Additionally, research could be conducted to improve the solubility of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate and develop new formulations for oral administration.
Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
5-bromo-3-(bromométhyl)furan-2-carboxylate de méthyle: est largement utilisé comme intermédiaire en synthèse organique. Son groupe bromométhyle réactif en fait un élément de construction précieux pour la construction de molécules complexes. Il peut subir diverses réactions chimiques, y compris des réactions de couplage, pour former divers composés organiques .
Recherche Pharmaceutique
Ce composé est utilisé en recherche pharmaceutique pour la synthèse de candidats médicaments. Son cycle furanne, un motif courant dans les molécules bioactives, est particulièrement utile pour créer des pharmacophores qui interagissent avec des cibles biologiques .
Science des Matériaux
En science des matériaux, This compound sert de précurseur pour la conception de nouveaux matériaux. Les chercheurs peuvent modifier sa structure pour conférer des propriétés spécifiques aux polymères ou aux revêtements, améliorant ainsi leurs performances pour diverses applications .
Propriétés Antioxydantes
Des études ont montré que les dérivés de ce composé présentent des propriétés antioxydantes. Ils peuvent inhiber la génération d'espèces réactives de l'oxygène, qui sont des sous-produits nocifs du métabolisme cellulaire pouvant provoquer un stress oxydatif .
Chimie Agricole
Les dérivés du composé sont étudiés pour leur utilisation potentielle en chimie agricole. Ils pourraient être utilisés pour synthétiser de nouveaux pesticides ou herbicides, contribuant ainsi au développement d'agrochimiques plus efficaces et plus sûrs .
Chimie Analytique
En chimie analytique, This compound peut être utilisé pour créer des étalons de référence ou des réactifs. Ceux-ci sont essentiels pour la mesure et l'analyse précises des substances chimiques dans divers échantillons .
Science de l'Environnement
La recherche sur le devenir environnemental de ce composé et de ses dérivés permet de comprendre leur impact sur les écosystèmes. Il est crucial d'évaluer les risques associés au rejet de ces produits chimiques dans l'environnement .
Synthèse de Dérivés d'Hydroquinone
Il est également utilisé dans la préparation de l'éther bis(2-carboxyméthoxy-5-furyl) d'hydroquinone, qui a des applications dans la synthèse de polymères et comme intermédiaire potentiel pour les matériaux électroniques organiques .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERSYGGHVWAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(O1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232685 | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-21-5 | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid](/img/structure/B1654381.png)
![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)


